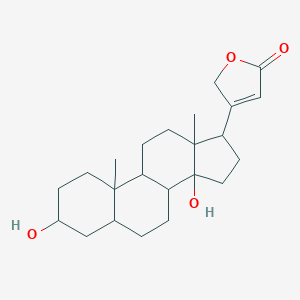

3,14-Dihydroxycard-20(22)-enolide

説明

Structure

2D Structure

特性

IUPAC Name |

3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTUSOXSLKTKJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871617 | |

| Record name | 3,14-Dihydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

466-09-1 | |

| Record name | Uzarigenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uzarigenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3β,14-dihydroxy-5α-card-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Distribution of Uzarigenin

Plant Families as Primary Sources of Uzarigenin

Uzarigenin has been identified in plants belonging to several families, with the Apocynaceae family being a notable source. researchgate.net

Apocynaceae Family

The Apocynaceae family is a significant source of cardiac glycosides, including uzarigenin. researchgate.netchula.ac.th Several genera and species within this family are known to contain uzarigenin.

Cynanchum: Species within the Cynanchum genus have been reported as sources of uzarigenin. biosynth.com

Xysmalobium: Xysmalobium undulatum, commonly known as Uzara, is a well-documented source of uzarigenin and its glycoside, uzarin (B192631). rsc.orgresearchgate.netbiocrick.com The roots of this plant are particularly known for containing these compounds. rsc.orgnih.gov

Calotropis procera: This plant, also belonging to the Apocynaceae family, accumulates uzarigenin. researchgate.netnih.gov

Nerium oleander: Nerium oleander is another plant in the Apocynaceae family from which uzarigenin has been isolated. innovareacademics.inresearchgate.netmedchemexpress.com

Thevetia neriifolia: This species has also been reported to contain uzarigenin derivatives. rroij.comtramil.netnih.gov

Other Plant Families

Beyond the Apocynaceae family, uzarigenin has been reported in plants from other families.

Euphorbiaceae: Uzarigenin is described as being primarily derived from various plant sources, particularly within the family of Euphorbiaceae. cymitquimica.com

Liliaceae: The genus Ornithogalum, which belongs to the Liliaceae family (sometimes classified under Asparagaceae), has been reported to contain uzarigenin.

Ranunculaceae: Adonis vernalis, a member of the Ranunculaceae family, contains cardiac glycosides, including uzarigenin. wikipedia.org

Leguminosae: While not explicitly stated as a primary source of uzarigenin itself in the search results, the Leguminosae (Fabaceae) family is mentioned as having a high number of species used for medicinal purposes in Lesotho, a region where Xysmalobium undulatum is found. ethnopharmacologia.org However, a direct link between uzarigenin occurrence and this family was not strongly established in the provided snippets.

Here is a table summarizing some plant sources of Uzarigenin:

| Plant Family | Genus/Species | Reference |

| Apocynaceae | Cynanchum species | biosynth.com |

| Apocynaceae | Xysmalobium undulatum | rsc.orgresearchgate.netbiocrick.com |

| Apocynaceae | Calotropis procera | researchgate.netnih.gov |

| Apocynaceae | Nerium oleander | innovareacademics.inresearchgate.netmedchemexpress.com |

| Apocynaceae | Thevetia neriifolia | rroij.comtramil.netnih.gov |

| Euphorbiaceae | Various sources | cymitquimica.com |

| Liliaceae | Ornithogalum genus | |

| Ranunculaceae | Adonis vernalis | wikipedia.org |

Forms of Uzarigenin in Nature

Uzarigenin exists in nature in two primary forms: as part of glycosidic complexes and as the free aglycone.

Existence as Part of Glycosidic Complexes

Uzarigenin is frequently found glycosidically linked to sugar moieties, forming cardiac glycosides. nih.govhmdb.ca

Uzarin: Uzarin is a well-known cardiac glycoside where uzarigenin is linked to a sugar chain, specifically a sophoroside (a disaccharide composed of two glucose units). rsc.orgmedchemexpress.comdrugfuture.com It is described as Uzarigenin 3-β-sophoroside. medchemexpress.com Uzarin is a major compound found in Xysmalobium undulatum. rsc.orgbiocrick.com

Uzarigenin-3-[xylosyl-(1->2)-rhamnoside]: This is another example of a glycosidic complex involving uzarigenin, classified as a member of the cardiac glycosides and derivatives family. nih.govhmdb.ca This compound contains a carbohydrate glycosidically bound to the cardenolide moiety. nih.govhmdb.ca

Occurrence as an Aglycone

Uzarigenin also occurs in nature as the free aglycone, meaning it is present without a sugar attached. nih.govmedchemexpress.comnih.gov It is the aglycone of uzarin. rsc.org The presence of both the glycoside and the aglycone forms has been reported in plants like Xysmalobium undulatum. biocrick.com

Geographical Distribution of Uzarigenin-Producing Plants

The geographical distribution of plants containing uzarigenin is linked to the native ranges of the plant species in which it is found.

Xysmalobium undulatum, a key source of uzarigenin, is native to Southern Africa. researchgate.netnih.gov It is one of the most widely used traditional medicinal plants in this region. researchgate.net

Calotropis procera is native to Africa and Asia and has become naturalized in other regions, including the Caribbean islands, Central and Southern America, and Australia. nih.gov It is found in countries like Saudi Arabia. nih.gov

Nerium oleander is widely cultivated and thought to originate from Southwest Asia. innovareacademics.in It grows well in warm subtropical regions and is used as an ornamental plant in various landscapes. innovareacademics.in It is also indigenous to the Indo-Pakistan subcontinent and found in countries like Egypt. researchgate.net

Thevetia peruviana (often referred to interchangeably with Thevetia neriifolia) is a bushy shrub native to tropical America. rroij.comrroij.com

This indicates that uzarigenin-producing plants are distributed across Africa, Asia, the Americas, and Australia, particularly in tropical and subtropical climates.

Biosynthesis and Metabolic Pathways of Uzarigenin

Identification of Biosynthetic Precursors

The biosynthesis of cardenolides, including uzarigenin, is thought to involve pregnenolone (B344588) as a precursor. nih.govphcog.comroyalsocietypublishing.org This molecule accumulates in plant cells through the mevalonate (B85504) and MEP (2-C-methyl-D-erythritol 4-phosphate) pathways. nih.gov

Progesterone (B1679170) as a Key Intermediate

Progesterone is considered a key intermediate in the biosynthesis of uzarigenin and other 5β-configured cardenolides. nih.govthieme-connect.comresearchgate.net The conversion of pregnenolone to progesterone is a crucial step in this pathway. thieme-connect.com Studies in Calotropis procera have shown that enzymes involved in the uzarigenin pathway lead to the accumulation of progesterone. nih.gov The presence of progesterone in vascular plants has been definitively proven, highlighting its role as a biogenetic precursor. royalsocietypublishing.orgregulations.gov

Characterization of Key Biosynthetic Enzymes

Several enzymes are involved in the uzarigenin biosynthetic pathway, catalyzing specific modifications to the steroid structure. Research, particularly in Calotropis procera and Digitalis species, has identified and characterized some of these critical enzymes. researchgate.netnih.govthieme-connect.comnih.gov

3β-Hydroxystroid Dehydrogenase (HSD)

3β-Hydroxysteroid Dehydrogenase (HSD) is a key enzyme in the uzarigenin biosynthetic pathway. researchgate.netnih.govnih.gov This enzyme is involved in the conversion of pregnenolone to progesterone. thieme-connect.comresearchgate.net In Calotropis procera, the gene encoding 3β-hydroxystroid dehydrogenase (with accession number OQ091761) has been identified and submitted to NCBI. researchgate.netnih.govresearchgate.net Studies have shown that the activity of HSD is important for the accumulation of uzarigenin and calotropagenin (B1253233). nih.gov Recombinant Ec3βHSD from Erysimum cheiranthoides has shown steroid-3-dehydrogenase activity on pregnenolone, forming isoprogesterone (B57192) and progesterone. nih.gov

5β-Pregnan Oxidoreductase (OR, P5βR2)

5β-Pregnan Oxidoreductase (OR), also referred to as Progesterone 5β-reductase (P5βR or P5βR2), plays a significant role in the biosynthesis of 5β-configured cardenolides, including uzarigenin. researchgate.netnih.govresearchgate.netnih.gov This enzyme catalyzes the stereospecific 5β-reduction of progesterone to 5β-pregnan-3,20-dione. researchgate.netnih.gov This 5β-reduction is a required step for cardiac glycoside biosynthesis in plants like foxglove (Digitalis purpurea). researchgate.net In Calotropis procera, the gene for 5β-pregnan oxidoreductase (accession number OQ091762) has been identified. researchgate.netnih.govresearchgate.net EcP5βR2 from Erysimum cheiranthoides has been shown to convert progesterone to 5β-pregnane-3,20-dione in vitro. nih.gov

Pregnan Monooxygenase (MO)

Pregnan Monooxygenase (MO) is another enzyme implicated in the uzarigenin biosynthetic pathway. researchgate.netnih.gov In Calotropis procera, the gene encoding Pregnan Monooxygenase (accession number OQ091763) has been identified and submitted to NCBI. researchgate.netnih.govresearchgate.net While the specific reaction catalyzed by Pregnan Monooxygenase in uzarigenin biosynthesis is not detailed in the provided results, monooxygenases are generally involved in introducing hydroxyl groups or other modifications to steroid structures.

Steroid Hydroxylase (HOX)

Steroid Hydroxylase (HOX) enzymes are crucial for introducing hydroxyl groups at specific positions on the steroid skeleton, a common modification in cardenolide biosynthesis. researchgate.netnih.gov In the context of uzarigenin biosynthesis in Calotropis procera, a gene for Steroid Hydroxylase (accession number OQ091764) has been identified. researchgate.netnih.govresearchgate.net C14-hydroxylation is a characteristic feature of cardenolides, resulting in a cis-fusion of the C/D rings. rsc.org While the specific hydroxylation catalyzed by this particular HOX in uzarigenin biosynthesis is not explicitly stated, steroid hydroxylases are generally involved in such modifications.

Table 1: Key Enzymes and Associated Genes in Uzarigenin Biosynthesis (from Calotropis procera)

| Enzyme Name | Abbreviation | NCBI Accession Number | Putative Role in Pathway |

| 3β-Hydroxystroid Dehydrogenase | HSD | OQ091761 | Conversion of pregnenolone to progesterone |

| 5β-Pregnan Oxidoreductase | OR, P5βR2 | OQ091762 | 5β-reduction of progesterone to 5β-pregnan-3,20-dione |

| Pregnan Monooxygenase | MO | OQ091763 | Involved in oxygenation/hydroxylation of pregnan skeleton |

| Steroid Hydroxylase | HOX | OQ091764 | Involved in hydroxylation of steroid skeleton |

Melonyletransferase (MAT)

Melonyletransferase (MAT) is an enzyme implicated in the uzarigenin biosynthesis pathway in Calotropis procera. nih.govnih.govresearchgate.net Its gene has been successfully identified and submitted to NCBI with accession number OQ091765. nih.govnih.govresearchgate.net While its specific role in the pathway is indicated, detailed enzymatic activity and substrate specificity in the context of uzarigenin biosynthesis require further elucidation from the provided sources. One source suggests MAT is responsible for uzarigenin formation, while UHOX converts uzarigenin to calotropagenin. researchgate.net

Uzarigenin Hydroxylase (UHOX)

Uzarigenin Hydroxylase (UHOX) is another enzyme found to be involved in the uzarigenin metabolic pathway in Calotropis procera. nih.govnih.govresearchgate.net The gene encoding UHOX has the NCBI accession number OQ091766. nih.govnih.govresearchgate.net Research suggests that UHOX is responsible for converting uzarigenin into calotropagenin. researchgate.net The expression level of the UHOX gene was observed to be high at dawn before irrigation in C. procera. nih.gov

Progesterone 5-beta-Reductase (PBR)

Progesterone 5-beta-Reductase (PBR), also known as Δ4-3-oxosteroid 5β-reductase, is an enzyme that catalyzes the stereospecific reduction of Δ4-3-oxosteroids, including progesterone, to their corresponding 5β-reduced metabolites. wikipedia.orgbiorxiv.orgebi.ac.ukwikipedia.org In the context of cardenolide biosynthesis, PBR is involved in determining the stereochemistry at carbon 5 of the steroid core. biorxiv.orgnih.gov A specific P5βR gene, EcP5βR2, has been identified in Erysimum species and is thought to be involved in the biosynthesis of 5β-cardenolides like digitoxigenin (B1670572). biorxiv.orgnih.gov While uzarigenin has a 5α stereochemistry, research in Erysimum suggests that in the absence of a functional P5βR, a steroid 5α-reductase might act on progesterone, leading to the accumulation of 5α-cardenolides. biorxiv.org The PBR gene involved in uzarigenin biosynthesis in Calotropis procera has the accession number GU479996. nih.govresearchgate.net

Environmental Factors Influencing Uzarigenin Accumulation

Environmental factors significantly influence the accumulation of secondary metabolites in plants, including uzarigenin. nih.govresearchgate.netd-nb.infomaxapress.com Studies on Calotropis procera have investigated the impact of lighting conditions and drought on uzarigenin levels. nih.govresearchgate.net

Impact of Lighting Conditions

Lighting conditions, including light intensity and duration, are crucial environmental factors affecting plant metabolism and the synthesis of secondary metabolites. d-nb.infomaxapress.comnih.gov In Calotropis procera, the uzarigenin pathway showed the highest activity during dawn after irrigation, while the lowest activity was observed at midday after irrigation. nih.govresearchgate.net UPLC data confirmed that uzarigenin accumulates at all daylight times, but the accumulation rates are significantly higher at dawn after irrigation, pre-dusk after irrigation, and midday after irrigation compared to other times. researchgate.net

Influence of Drought and Irrigation

Drought stress is a major abiotic factor that can significantly impact plant growth, development, and the production of secondary metabolites. d-nb.infonih.govfrontiersin.orgbanglajol.info Water availability, influenced by drought and irrigation, plays a role in uzarigenin accumulation in Calotropis procera. nih.govresearchgate.net Irrigation positively affects uzarigenin accumulation during dawn and pre-dusk, but it can have a negative effect at midday. researchgate.net This suggests a complex interaction between water availability and the time of day concerning uzarigenin biosynthesis and accumulation.

Molecular Biology and Genetic Studies of Uzarigenin Biosynthesis

Molecular biology and genetic studies are crucial for understanding the mechanisms underlying uzarigenin biosynthesis. wikipedia.orgstanford.edu Research in Calotropis procera has involved the extraction of pathway genes from high throughput data. nih.govresearchgate.net Molecular identification and NCBI submission of genes encoding several enzymes in the uzarigenin pathway, including MAT and UHOX, have been successful. nih.govnih.govresearchgate.net The relative expression levels of these genes under different light and irrigation conditions have been studied to understand their role in regulating uzarigenin biosynthesis. researchgate.net

Data Table: Enzyme Genes in Uzarigenin Biosynthesis in Calotropis procera

| Enzyme Name | Abbreviation | NCBI Accession Number | Putative Role in Pathway |

| 3β-hydroxystroid dehydrogenase | HSD | OQ091761 | Involved in uzarigenin biosynthesis pathway |

| 5beta-pregnan oxidoreductase | OR | OQ091762 | Involved in uzarigenin biosynthesis pathway |

| Pregnan monooxygenase | MO | OQ091763 | Involved in uzarigenin biosynthesis pathway |

| Steroid hydroxylase | HOX | OQ091764 | Involved in uzarigenin biosynthesis pathway |

| Melonyletransferase | MAT | OQ091765 | Responsible for uzarigenin formation |

| Uzarigenin hydroxylase | UHOX | OQ091766 | Converts uzarigenin to calotropagenin |

| Progesterone 5-beta-Reductase | PBR | GU479996 | Involved in uzarigenin biosynthesis pathway; affects C5 stereochemistry |

Transcriptome Analysis for Pathway Gene Extraction

Transcriptome analysis has been employed to identify genes involved in the biosynthesis of cardiac glycosides, including uzarigenin, in plants like Calotropis procera. nih.govnih.govresearchgate.net High-throughput RNA sequencing data is used to extract pathway genes. nih.govnih.gov For instance, in one study on C. procera, pathway genes were extracted from data with accession number SRR1554320. nih.govnih.gov This analysis helps in identifying transcripts related to secondary metabolite biosynthesis. researchgate.net

Molecular Identification and NCBI Submission of Enzyme Genes

Following transcriptome analysis, molecular identification of the enzymes involved in the uzarigenin biosynthetic pathway is performed. Several enzyme genes have been successfully identified and their sequences submitted to public databases like NCBI. nih.govresearchgate.net In Calotropis procera, six enzyme genes with their corresponding NCBI accession numbers have been identified as involved in the formation of uzarigenin and calotropagenin. nih.govresearchgate.net These include:

| Enzyme Name | Abbreviation | NCBI Accession Number |

| 3β-hydroxystroid dehydrogenase | HSD | OQ091761 |

| 5beta-pregnan oxidoreductase | OR | OQ091762 |

| Pregnan monooxygenase | MO | OQ091763 |

| Steroid hydroxylase | HOX | OQ091764 |

| Melonyletransferase | MAT | OQ091765 |

| Uzarigenin hydroxylase | UHOX | OQ091766 |

Additionally, progesterone 5-beta-reductase (PBR) with accession number GU479996 has also been linked to the uzarigenin biosynthesis pathway. researchgate.net

In Vivo Evidence for Enzyme Involvement

In vivo studies provide critical evidence for the functional role of identified enzymes in uzarigenin biosynthesis. Research using CRISPR/Cas9 knockout lines in Erysimum cheiranthoides has helped confirm the activity of specific enzymes in cardenolide synthesis. nih.govbiorxiv.org While knocking out certain genes did not eliminate cardenolide biosynthesis, it resulted in the accumulation of cardenolides with altered saturation and stereochemistry of the steroid core, highlighting the enzymes' specific roles. nih.govbiorxiv.org For example, studies have investigated the role of enzymes like 3β-hydroxysteroid dehydrogenase (Ec3βHSD), ketosteroid isomerase (Ec3KSI), progesterone 5β-reductase (EcP5βR2), and steroid 5α-reductase (EcDET2) in determining the stereochemistry at carbon 5 of the steroid core in E. cheiranthoides. nih.gov In Calotropis procera, the expression levels of identified genes (HSD, PBR, OR, MO, MAT, HOX, and UHOX) under different environmental conditions correlate with the accumulation of uzarigenin, providing in vivo support for their involvement in the pathway. nih.govresearchgate.net Specifically, MAT is suggested to be responsible for uzarigenin formation, while UHOX is thought to convert uzarigenin into calotropagenin. researchgate.net

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering strategies aim to enhance the production of valuable secondary metabolites like uzarigenin. The identification of pathway genes and enzymes through transcriptome analysis and molecular characterization lays a foundation for such strategies. researchgate.net By understanding the key enzymatic steps and their regulation, approaches like overexpression of bottleneck enzymes or silencing of competing pathways can be explored to increase uzarigenin yield in host organisms or plant cell cultures. While the provided search results highlight the identification of genes and pathways, they also indicate that further research is needed in this area. The identified transcripts are considered a substantial foundation for future research on metabolic engineering and regulation of cardiac glycoside biosynthesis pathway genes. researchgate.net Studies on enhancing cardiac glycoside biosynthesis in in vitro plant systems, such as Calotropis gigantea, using precursors and elicitors, demonstrate the potential for increasing the production of these compounds. phcog.com

Chemical Synthesis and Semisynthesis of Uzarigenin and Its Derivatives

Stereoselective Semisynthesis Approaches to Uzarigenin

Stereoselective semisynthesis is crucial for obtaining uzarigenin with the correct configuration at its chiral centers. Recent advancements have focused on efficient routes from common steroid starting materials. rsc.orgdokumen.pub

Strategies from Readily Available Steroidal Precursors (e.g., Epi-androsterone)

Epi-androsterone has been identified as a broadly available starting material for the concise stereoselective semisynthesis of uzarigenin and its diastereoisomer, allo-uzarigenin. rsc.orgdokumen.pubrsc.orgresearchgate.net A reported semisynthesis of uzarigenin from epi-androsterone involves a nine-step sequence. rsc.orgrsc.orgresearchgate.net This route emphasizes moderate to high-yielding stereoselective reactions to ensure the correct stereochemistry. rsc.org The synthesis strategy includes the stereoselective introduction of the β-hydroxy group at C-14 and the installation of the butenolide ring at C-17. rsc.orgrsc.orgresearchgate.net

Conversion from Related Cardenolides (e.g., Digitoxigenin)

Conversion from more widely occurring cardenolides like digitoxigenin (B1670572) has also been explored. One approach involved the conversion of digitoxigenin to uzarigenin via epimerization at the C-5 position. rsc.org However, the transferability of reaction sequences between the 5β-series (like digitoxigenin) and the 5α-series (like uzarigenin) is not always straightforward due to their different A/B ring fusions. rsc.org

Historical Perspectives on Uzarigenin Synthesis and their Limitations

Early synthetic efforts towards uzarigenin faced significant limitations, particularly regarding stereocontrol and the efficiency of the procedures. rsc.org Some pioneering syntheses did not provide direct proof of the configuration of the synthesized compounds. rsc.org For instance, while some researchers claimed successful syntheses, the stereochemistry at C-14 was not always thoroughly discussed. rsc.org Introducing the butenolide ring at C-17 in the β-position in some earlier methods involved a considerable number of steps. rsc.org These historical approaches often suffered from being quite "lavish" and lacking the desired stereoselectivity to exclusively yield the natural version of uzarigenin. rsc.org

Introduction of Stereochemical Features

Achieving the correct stereochemistry at C-14 and C-17 is paramount for the synthesis of uzarigenin. Specific reactions and strategies have been developed for the stereoselective installation of these features. rsc.orggoogle.comdokumen.pubcore.ac.uk

Stereoselective Introduction of the β-Hydroxy Group at C-14 (e.g., via Mukaiyama Oxidation)

The stereoselective introduction of the β-hydroxy group at C-14 is a critical step in uzarigenin synthesis. The Mukaiyama oxidation is a strategy discussed for this purpose. rsc.orgrsc.orgrsc.orgresearchgate.net This method typically involves the oxidation of a silyl (B83357) enol ether. rsc.orgrsc.org While epoxidation with subsequent ring opening of a Δ14 double bond can lead to multiple products, the Mukaiyama oxidation is employed to accomplish the installation of the tertiary hydroxyl group at C-14. rsc.orgrsc.org Various reaction conditions, including the catalyst, solvent, additives, and the amount and addition rate of the reductant, have been investigated to optimize the diastereoselectivity of this reaction. rsc.orgrsc.org The impact of the C-14 substituent's β-position on the molecule's shape (cis C/D ring linkage) is clearly observable. rsc.org

Structural Elucidation Methodologies for Uzarigenin

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including natural products like uzarigenin. It provides detailed information about the hydrogen and carbon atoms within the molecule and their local environments nih.govclariant.com.

One-Dimensional NMR (1H-NMR, 13C-NMR)

One-dimensional (1D) NMR experiments, specifically ¹H-NMR and ¹³C-NMR, are fundamental in the initial stages of uzarigenin structure elucidation.

¹H-NMR: This technique provides information on the number of different types of protons, their chemical environments (indicated by chemical shifts, δ), and their coupling interactions with neighboring protons (indicated by coupling constants, J) nih.govacs.org. For uzarigenin, the ¹H-NMR spectrum reveals signals corresponding to the protons on the steroid rings, the hydroxyl groups, and the butenolide ring researchgate.net. The chemical shifts and splitting patterns of these signals are characteristic of the cardenolide skeleton and provide clues about the substitution pattern and ring junctions nih.govacs.org. For instance, methyl proton signals typically appear in the upfield region of the spectrum researchgate.net. Analyzing the integration of the signals helps determine the relative number of protons at each position scribd.com.

¹³C-NMR: This technique provides information on the number of different types of carbon atoms and their chemical environments nih.govclariant.com. The ¹³C-NMR spectrum of uzarigenin shows signals for each unique carbon atom in the molecule researchgate.net. The chemical shifts in the ¹³C-NMR spectrum are particularly sensitive to the hybridization state of the carbon atoms and the presence of electronegative atoms like oxygen researchgate.net. This helps in identifying different types of carbons, such as quaternary carbons, methine carbons, methylene (B1212753) carbons, and methyl carbons, as well as the carbons involved in the butenolide ring and those bearing hydroxyl groups researchgate.net.

Combined analysis of ¹H and ¹³C NMR data allows for the assignment of many proton and carbon signals to specific positions within the uzarigenin structure researchgate.net.

Two-Dimensional NMR (HSQC, HMQC, 1H-1H COSY, 1H-13C HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide crucial connectivity information that is essential for unambiguously assigning signals and confirming the structure of complex molecules like uzarigenin nih.govclariant.com.

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other through one or more bonds princeton.edusdsu.edu. A COSY spectrum shows cross-peaks connecting coupled protons, allowing for the tracing of spin systems within the molecule, such as coupled protons on adjacent carbon atoms in the steroid rings princeton.edu.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish one-bond correlations between protons and carbons directly attached to them princeton.edusdsu.edu. An HSQC or HMQC spectrum displays cross-peaks linking each proton signal to the signal of the carbon atom it is bonded to princeton.edusdsu.edu. This is vital for assigning proton signals to their corresponding carbon signals researchgate.net.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range correlations between protons and carbons that are separated by two, three, or even four bonds princeton.edusdsu.edu. HMBC correlations are particularly useful for establishing connectivity across quaternary carbons and ring junctions, providing crucial information for piecing together the carbon skeleton of uzarigenin princeton.edusdsu.edu.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons, regardless of whether they are directly bonded princeton.edu. NOESY correlations arise from the Nuclear Overhauser Effect (NOE), which is dependent on the distance between nuclei princeton.edu. This technique is invaluable for determining the relative stereochemistry of different parts of the molecule, as discussed below rsc.org.

The combined information from these 2D NMR experiments allows for the comprehensive assignment of all proton and carbon signals and provides a robust basis for confirming the planar structure of uzarigenin researchgate.net.

Application in Stereochemical Assignment (e.g., C-5, C-14, C-17 configurations)

NMR spectroscopy, particularly NOESY, is critical for determining the stereochemistry of uzarigenin at key chiral centers, such as C-5, C-14, and C-17 rsc.org.

C-5 Stereochemistry: Uzarigenin is characterized by a 5α configuration, which results in a trans A/B ring junction rsc.org. This contrasts with many other cardiac glycosides that have a 5β configuration and a cis A/B ring junction rsc.org. The stereochemistry at C-5 can often be inferred from the chemical shifts and coupling patterns of the protons in rings A and B, as well as through NOESY correlations between protons on these rings umanitoba.ca.

C-14 Stereochemistry: Uzarigenin possesses a β-hydroxyl group at C-14, leading to a cis C/D ring fusion rsc.org. The configuration at C-14 is a defining feature of cardenolides. NOESY correlations between protons on ring C and ring D, as well as correlations involving the C-14 hydroxyl proton (if observable), can help confirm this stereochemistry rsc.org.

C-17 Stereochemistry: The butenolide ring is attached at C-17 with a β-orientation in uzarigenin rsc.org. The stereochemistry at C-17 is crucial for the biological activity of cardenolides. NOESY experiments are particularly useful here. For example, a NOE correlation between the protons of the C-18 methyl group and the proton at C-22 (on the butenolide ring) indicates the spatial proximity of these groups, supporting the β-orientation of the lactone ring at C-17 rsc.org. Conversely, the absence of a NOE correlation between the C-17 proton and the C-18 methyl group further confirms this assignment rsc.org.

By analyzing the network of NOESY correlations, researchers can build a three-dimensional model of uzarigenin and confirm the relative orientation of substituents at these critical stereocenters rsc.org.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight of uzarigenin and can also yield characteristic fragmentation patterns that aid in structural identification scribd.com.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique used in the structure elucidation of organic compounds. In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and often significant fragmentation acdlabs.com. The resulting mass spectrum shows a molecular ion peak (M•+) corresponding to the molecular weight of the compound, as well as fragment ion peaks that provide structural information acdlabs.com.

For uzarigenin, EI-MS can confirm its molecular weight (374.5 g/mol ) nih.gov. The fragmentation pattern observed in the EI-MS spectrum arises from the cleavage of bonds within the uzarigenin molecule acdlabs.com. Analyzing the masses of these fragment ions can provide clues about the presence and location of functional groups and the connectivity of the steroid rings miamioh.edu. While the molecular ion peak in EI-MS can sometimes be small or absent for some molecules due to extensive fragmentation, characteristic fragment ions can still be highly informative acdlabs.com. EI-MS has been used in the structure elucidation of cardenolides, including uzarigenin thieme-connect.com.

Laser Desorption Mass Spectrometry (LD-MS)

Laser Desorption Mass Spectrometry (LD-MS) is another mass spectrometry technique that has been applied in the study of cardenolides, including uzarigenin thieme-connect.com. LD-MS is considered a "soft" ionization technique, meaning it imparts less internal energy to the molecule compared to EI-MS, resulting in less fragmentation and a more prominent molecular ion peak or pseudomolecular ion peak (e.g., [M+H]⁺) acdlabs.com.

In LD-MS, a laser pulse is used to desorb and ionize the analyte, which is often embedded in a matrix clariant.com. This technique is particularly useful for analyzing larger or more labile molecules that might undergo excessive fragmentation under harder ionization conditions like EI-MS acdlabs.com. For uzarigenin and its glycosides, LD-MS can provide accurate molecular weight information, which is essential for determining the molecular formula thieme-connect.com. The presence of distinct molecular ion or pseudomolecular ion peaks in LD-MS supports the proposed molecular formula derived from elemental analysis and other spectroscopic data thieme-connect.com.

The combination of NMR and MS techniques provides a comprehensive approach to the structural elucidation of uzarigenin, allowing for the determination of its planar structure, functional groups, and relative stereochemistry.

| Technique | Information Provided |

| 1D NMR | Number and type of protons and carbons, chemical environment, simple coupling |

| 2D NMR | Through-bond (COSY, HSQC/HMQC, HMBC) and through-space (NOESY) connectivities |

| EI-MS | Molecular weight (molecular ion), fragmentation pattern for structural fragments |

| LD-MS | Molecular weight (molecular or pseudomolecular ion), less fragmentation |

Electrospray Ionization Mass Spectrometry (ESI/MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of polar and thermolabile compounds, including cardiac glycosides and their aglycones like uzarigenin premierbiosoft.combrieflands.com. ESI-MS typically produces protonated or deprotonated molecular ions, offering accurate information about the molecular weight of the analyte. The technique is compatible with liquid chromatography (LC), allowing for online separation and detection (LC-ESI-MS). ESI-MS, particularly in tandem mass spectrometry (ESI-MS/MS) mode, can induce fragmentation of the parent ion, providing characteristic fragment ions that aid in structural elucidation premierbiosoft.comrsc.org. Analysis of uzarigenin and its metabolites has been performed using ESI/MS researchgate.net.

High-Resolution Mass Spectrometry (HPLC-HRMS, GC-HRMS)

High-Resolution Mass Spectrometry (HRMS) techniques, such as those coupled with High-Performance Liquid Chromatography (HPLC-HRMS) or Gas Chromatography (GC-HRMS), provide accurate mass measurements that allow for the determination of the elemental composition of a compound filab.frthermofisher.comchromatographyonline.com. This is crucial for confirming the molecular formula of uzarigenin (C₂₃H₃₄O₄) nih.govnih.govbiosynth.com. HRMS offers high resolving power, enabling the differentiation of ions with very close mass-to-charge (m/z) ratios filab.fr. LC-HRMS has been demonstrated to be effective for screening and identifying compounds in complex biological samples thermofisher.comnih.govmdpi.com. For uzarigenin and its glycosides, HRMS provides precise mass data essential for confirming proposed structures based on other spectroscopic data researchmap.jp.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique suitable for analyzing larger molecules, including glycosides premierbiosoft.comresearchgate.net. While often applied to polymers, proteins, and peptides, it has also been used in the analysis of natural products and their conjugates researchgate.netacs.org. In MALDI-TOF, the analyte is mixed with a matrix material, and a laser pulse causes desorption and ionization. The time it takes for the ions to travel to the detector is measured, allowing for the determination of their m/z ratio. MALDI-TOF can provide molecular weight information for uzarigenin and its glycosidic forms, complementing data obtained from other MS techniques researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry ubc.ca. GC-MS is particularly useful for the analysis of volatile and semi-volatile compounds. While uzarigenin itself may require derivatization to be sufficiently volatile for GC analysis, this technique is valuable for analyzing less polar derivatives or degradation products. GC-MS provides information on the fragmentation pattern of a molecule under electron ionization (EI), which can be compared to spectral libraries for identification nih.govnih.gov. Predicted GC-MS spectra for uzarigenin glycosides are available, indicating the potential application of this technique for analyzing related compounds after appropriate sample preparation hmdb.cahmdb.ca.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule by measuring the absorption of infrared radiation wikipedia.orglibretexts.org. Different functional groups within a molecule absorb IR radiation at characteristic frequencies, providing information about the presence or absence of these groups libretexts.org. For uzarigenin, IR spectroscopy can help identify key functional groups such as hydroxyl groups (O-H stretch), carbonyl group in the lactone ring (C=O stretch), and C-H stretching and bending vibrations ubc.cae-bookshelf.de. The IR spectrum serves as a molecular fingerprint that can be used for identification by comparison with reference spectra libretexts.org. Analysis of uzarigenin and its metabolites has utilized IR spectroscopy for structural characterization researchgate.net.

Hydrolysis Studies for Glycoside Analysis

Acid Hydrolysis for Aglycone and Sugar Moiety Identification

Acid hydrolysis is a common method used to break the glycosidic linkage between the uzarigenin aglycone and the sugar chain. thieme-connect.commdpi.com This process involves treating the uzarigenin glycoside with an acid, often in an aqueous or alcoholic solution. mdpi.comgoogle.com The acid catalyzes the cleavage of the glycosidic bond, yielding the free uzarigenin aglycone and the constituent sugar(s). thieme-connect.comgoogle.com

For instance, hydrolysis of uzarigenin monosides with 0.05 N sulfuric acid in 50% methanol (B129727) has been shown to split them into the uzarigenin aglycone and the deoxy sugar linked directly to the aglycone. google.com In the case of Desgluco-glycoside B, this acid hydrolysis yields D(+)-digitoxose as the sugar component. google.com

Acid hydrolysis is a robust method for complete hydrolysis, breaking down polysaccharides to their monosaccharide units, which are then identified using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). thieme-connect.commdpi.com However, vigorous acid conditions required for hydrolyzing certain linkages, such as 2-hydroxy sugars linked to a genin, can sometimes lead to degradation products of the aglycone, such as anhydro derivatives. mdpi.comiosrjournals.org Optimization of acid concentration, time, and temperature is necessary to avoid such destructive hydrolysis. mdpi.com

Research findings have utilized acid hydrolysis to confirm the presence of uzarigenin glycosides with 5α configuration in plants like Erysimum. nih.gov Acid hydrolysis of cardenolide extracts from Calotropis procera leaves, known to contain uzarigenin, was also performed to further confirm the identification of uzarigenin. nih.govresearchgate.net

Enzymatic Hydrolysis for Glycoside Characterization

Enzymatic hydrolysis offers a more selective approach compared to acid hydrolysis, utilizing specific enzymes to cleave glycosidic bonds. mdpi.comiosrjournals.org This method is particularly valuable for elucidating the structure of the sugar chain and identifying the specific sugar residues and their linkages within the uzarigenin glycoside. iosrjournals.org Different enzymes exhibit specificity for certain types of glycosidic bonds and sugar units. mdpi.comiosrjournals.org

For example, the enzyme strophanthobiase can be used to specifically cleave glucose units from certain cardiac glycosides, including uzarigenin glycosides. google.com Studies on mixed crystals of uzarigenin glycosides A and B from Digitalis canariensis have shown that treatment with strophanthobiase splits off glucose, resulting in the corresponding uzarigenin monosides (Desgluco-glycoside A and Desgluco-glycoside B). google.com

Enzyme preparations from various sources, such as Aspergillus oryzae, snail intestinal tract (Helix pomatia), and certain Penicillium species, have been employed in the enzymatic hydrolysis of cardiac glycosides to cleave specific sugar units like D-glucose or rhamnose. iosrjournals.org The use of enzymes like "luizym" has been reported to effectively hydrolyze uzarin (B192631) (an uzarigenin glycoside with two glucose units) to uzarigenin in high yield, whereas acid hydrolysis in this case yielded anhydro derivatives. iosrjournals.org

Enzymatic hydrolysis allows for the controlled cleavage of sugar moieties, providing insights into the sequence and nature of the sugars attached to the uzarigenin aglycone, which is essential for full structural characterization of the intact glycoside. thieme-connect.comiosrjournals.org Following enzymatic hydrolysis, the released sugars and the aglycone are typically identified using chromatographic techniques like TLC and GC. thieme-connect.comcapes.gov.br

Analytical Techniques for Uzarigenin Research

Chromatographic Separation Methods

Chromatography encompasses a variety of techniques used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For uzarigenin, these methods are vital for obtaining pure samples and analyzing its presence in plant extracts or biological samples.

Thin-Layer Chromatography (TLC) for Compound Identification

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the preliminary separation and identification of compounds, including cardenolides like uzarigenin. It involves spotting a sample on a thin layer of stationary phase (commonly silica (B1680970) gel) coated on a plate, followed by elution with a suitable mobile phase. Compounds separate based on their polarity and interaction with the stationary and mobile phases, visualized as spots at different retention factors (Rf values).

TLC has been employed in the identification of genins, such as uzarigenin, and their corresponding sugar moieties after the hydrolysis of cardenolide glycosides. nih.govthieme-connect.com Comparison of the Rf value of a sample spot with that of a known uzarigenin standard under the same chromatographic conditions can aid in its identification. biocrick.com TLC also serves as a valuable tool for monitoring the progress of column chromatography fractions during isolation procedures, helping to identify fractions containing the target compound. researchgate.net Detection of compounds on TLC plates can be achieved by spraying with visualizing agents, such as vanillin/H2SO4, followed by heating. researchgate.net

Column Chromatography for Isolation

Column chromatography is a widely used technique for the isolation and purification of natural compounds from complex mixtures, including plant extracts containing uzarigenin. researchgate.netcolumn-chromatography.com In this method, the stationary phase, typically silica gel, is packed into a glass column. researchgate.netscitechnol.com The sample is loaded onto the top of the column and eluted with a mobile phase, often a gradient of solvents of increasing polarity. researchgate.net

Compounds in the mixture separate as they travel down the column at different rates based on their affinities for the stationary and mobile phases. Fractions are collected as the mobile phase elutes from the column. scitechnol.com Column chromatography, particularly using silica gel as the stationary phase and eluting with solvent systems like petroleum ether:ethyl acetate (B1210297) or dichloromethane (B109758) with increasing methanol (B129727), has been successfully applied to isolate uzarigenin and other cardenolides from plant sources such as Nerium oleander and Pergularia tomentosa. researchgate.net The size of the column and the amount of stationary phase are determined by the quantity of compound to be isolated. scitechnol.com

High-Performance Liquid Chromatography (HPLC) for Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique used for the analysis, separation, and quantification of a wide range of compounds, including phytochemicals. revista-agroproductividad.orgchemrevlett.com HPLC offers higher resolution, speed, and sensitivity compared to traditional column chromatography. In HPLC, the stationary phase is packed into a high-pressure column, and the mobile phase is pumped through it at a controlled flow rate.

HPLC is suitable for both qualitative and quantitative analysis. revista-agroproductividad.orgjasco-global.com Qualitative analysis is often performed by comparing the retention time of a sample peak with that of a standard compound. jasco-global.com Quantitative analysis is typically carried out using calibration curves generated from analyzing standard solutions of known concentrations. jasco-global.comyoutube.com While specific detailed HPLC parameters solely for uzarigenin quantification were not extensively provided in the search results, HPLC is generally applied for the analysis and quantification of cardenolides. revista-agroproductividad.orgphcog.com Validation of HPLC methods for quantification involves assessing parameters such as selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). youtube.com

Ultra-Performance Liquid Chromatography (UPLC) for Quantification

Ultra-Performance Liquid Chromatography (UPLC) is an advanced form of HPLC that utilizes smaller particle size stationary phases and higher mobile phase pressures, resulting in improved resolution, speed, and sensitivity. UPLC is particularly valuable for the rapid analysis and quantification of compounds in complex samples.

UPLC has been specifically used for the quantification of uzarigenin and other cardenolides in plant extracts. phcog.comresearchgate.netnih.gov Coupled with mass spectrometry (UPLC-MS), it allows for the identification and quantification of various metabolites, including cardenolide glycosides like uzarigenin-xylosyl-rhamnoside. unison.mx Quantitative analysis of uzarigenin using UPLC-MS can involve methods such as using the area under the extracted ion chromatogram (EIC) for specific m/z values corresponding to uzarigenin, with reference standards like digitoxin (B75463) used for quantification. phcog.com UPLC analysis has been used to calculate the accumulation of uzarigenin in plants under different environmental conditions. researchgate.netnih.gov

Droplet Counter-Current Chromatography for Isolation

Droplet Counter-Current Chromatography (DCCC) is a liquid-liquid chromatography technique that does not utilize a solid support. researchgate.netwikipedia.orgslideshare.net Separation is based on the differential partitioning of solutes between two immiscible liquid phases. One liquid phase acts as the stationary phase and is held in place, while the other liquid phase moves through it as droplets, propelled by gravity. wikipedia.orgslideshare.net

DCCC is particularly well-suited for the preparative scale separation of polar compounds. researchgate.net It has been successfully applied to the isolation of cardenolides, including uzarigenin glycosides, from plant sources such as Ornithogalum boucheanum. nih.govthieme-connect.comcapes.gov.br The technique allows for separation based on the partition coefficient of compounds between the two liquid phases. slideshare.net DCCC can be operated in descending or ascending modes depending on the densities of the mobile and stationary phases. wikipedia.org

Quantitative Analytical Methodologies

Quantitative analysis in chemistry aims to determine the specific amounts or concentrations of substances within a sample. ebsco.combyjus.com For uzarigenin, quantitative analytical methodologies are essential for determining its content in plant materials, extracts, or research samples. While various general quantitative techniques exist, chromatographic methods, particularly HPLC and UPLC coupled with suitable detectors (such as UV or mass spectrometry), are the primary tools used for the quantification of uzarigenin and related cardenolides. revista-agroproductividad.orgchemrevlett.comphcog.com

Quantitative analysis using HPLC or UPLC involves establishing a relationship between the detector signal (e.g., peak area) and the concentration of uzarigenin. This is typically achieved through the use of calibration curves generated by analyzing standard solutions of uzarigenin at different concentrations. jasco-global.comyoutube.com The concentration of uzarigenin in an unknown sample is then determined by comparing its peak area to the calibration curve. jasco-global.com Internal or external standard methods can be employed for quantification. jasco-global.com The accuracy and reliability of quantitative chromatographic methods are assessed through validation procedures that evaluate parameters like linearity, precision, and accuracy. youtube.com

Semi-quantitative estimation of uzarigenin has been reported using the area under the extracted ion chromatogram (EIC) in UPLC-MS analysis, with quantification relative to a reference standard like digitoxin. phcog.com This approach allows for the estimation of the relative abundance of uzarigenin in a sample. phcog.com

While other quantitative techniques like gravimetric analysis or titrimetry exist for chemical analysis in general ebsco.combyjus.com, the complexity of natural product mixtures and the need for specific compound quantification make chromatography-based methods the preferred approach for determining uzarigenin content.

LC-MS/MS for Sensitive Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique widely used for the sensitive and selective quantification of target analytes in complex samples resolian.comcreative-proteomics.comveedalifesciences.com. This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry resolian.comrsc.org. LC-MS/MS is particularly advantageous for analyzing trace components in complex biological matrices due to its ability to minimize background noise and improve quantification accuracy creative-proteomics.comveedalifesciences.com.

For the analysis of uzarigenin, Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) has been utilized to confirm its presence in plant extracts, such as those from Xysmalobium undulatum researchgate.net. The UPLC/MS/MS approach has also been used to calculate the accumulation of uzarigenin in plant materials nih.gov. This typically involves using a C18 column and a mobile phase system, often including solvents like formic acid/water and formic acid/acetonitrile nih.gov. The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode is common for monitoring specific precursor-product ion pairs of the analyte, providing high accuracy and resistance to interference creative-proteomics.comijper.org.

Method Validation Parameters (e.g., Linearity, Accuracy, Precision, Limit of Quantification)

The reliability and accuracy of any analytical method, including LC-MS/MS for uzarigenin, are established through rigorous validation. Key parameters assessed during method validation include linearity, accuracy, precision, and the limit of quantification (LOQ) resolian.comijper.orgreddit.com.

Linearity: Linearity refers to the method's ability to yield results directly proportional to the analyte concentration across a defined range resolian.com. It is determined by analyzing samples with varying analyte concentrations and plotting the response against the concentration resolian.com. A high correlation coefficient (R²) close to 1 indicates good linearity ijper.org.

Accuracy: Accuracy measures the closeness of measured values to the true concentration of the analyte resolian.com. It is often assessed through recovery tests, where a known amount of the analyte is added to a sample matrix, and the percentage recovered is calculated ijper.org. Acceptable recovery percentages indicate the method's accuracy ijper.org.

Precision: Precision describes the degree of agreement between results obtained from multiple measurements of the same sample under identical conditions resolian.com. It is typically expressed as the relative standard deviation (%RSD) ijper.org. Low %RSD values indicate high precision and reproducibility of the method ijper.org. Intra-day and inter-day precision are commonly evaluated ijper.org.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be reliably and accurately measured by the method resolian.com. It is often defined based on a signal-to-noise ratio (S/N) of 10 or higher researchgate.net. The LOQ is a critical parameter for determining the sensitivity of the method ijper.org.

Immunoassay Methods (e.g., ELISA, TR-FIA) for Detection

Immunoassay methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Time-Resolved Fluorescence Immunoassay (TR-FIA), are valuable tools for the detection and sometimes quantification of compounds based on specific antibody-antigen interactions mybiosource.comnih.gov. While LC-MS/MS focuses on the intrinsic chemical properties of the analyte, immunoassays utilize biological recognition elements (antibodies) to achieve selectivity veedalifesciences.com.

ELISA is a widely used immunoassay technique that employs an enzyme label for detection mybiosource.com. TR-FIA is an extension of fluoroimmunoassay that uses fluorescent compounds, often lanthanide chelates, which exhibit long-lived fluorescence, allowing for time-resolved detection to minimize background interference mybiosource.comnih.govcreative-biolabs.com.

Biological Activities and Mechanistic Investigations of Uzarigenin

Interaction with Cellular Steroid Pathways and Regulation

Uzarigenin's mode of action involves interaction with cellular steroid pathways. biosynth.com This property makes it valuable in studying steroid biosynthesis and the pharmacodynamics of cardiotonic steroids. biosynth.com Research aims to deepen the understanding of its effects on processes involving steroidal regulation and interaction. biosynth.com Steroid hormone receptors, which mediate the effects of steroid hormones, are found in the nucleus, cytosol, and plasma membrane of target cells and regulate gene expression and cellular responses. wikipedia.orglibretexts.orgnih.gov These receptors can activate genomic pathways, altering gene transcription over hours to days, and rapid, non-genomic pathways that trigger immediate cellular responses. wikipedia.orglibretexts.orgnih.gov While the specific mechanisms of uzarigenin's interaction with these pathways require further detailed investigation, its steroidal structure suggests potential modulation of or interference with these complex signaling networks.

Modulation of Ion Transport Mechanisms

Uzarigenin is known to influence ion transport mechanisms in cells, a key aspect of its biological activity. biosynth.com This modulation is primarily linked to its interaction with the Na+, K+-ATPase enzyme. frontiersin.org

Uzarigenin is a specific inhibitor of the ubiquitous animal enzyme Na+, K+-ATPase. frontiersin.org This enzyme is crucial for maintaining cellular membrane potential and the electrochemical gradients for Na+ and K+ across the plasma membrane. frontiersin.orgmdpi.com Inhibition of Na+, K+-ATPase is a characteristic property of cardiac glycosides, including cardenolides like uzarigenin. frontiersin.orgtandfonline.com Studies have quantified the binding affinity of uzarigenin for Na+, K+-ATPase. For instance, uzarigenin showed a binding affinity (Kd) of 1.05 µM for porcine kidney Na+, K+-ATPase, comparable to that of desglucouzarin (Kd = 0.98 µM). nih.gov Other studies comparing uzarigenin and digitoxigenin (B1670572), a related cardenolide, showed that both inhibited Na+, K+-ATPases from certain insects, although their efficacy did not differ significantly in those specific comparisons. frontiersin.org The structural features of cardiotonic steroids, including uzarigenin, are important for their ability to inhibit ion transport and Na+, K+-ATPase. tandfonline.comnih.gov

Inhibition of Na+, K+-ATPase Enzyme

Anticancer and Antiproliferative Activities

Uzarigenin has demonstrated anticancer and antiproliferative activities in various studies. researchgate.netmedchemexpress.eunih.govjaims.innih.gov Its cytotoxic effects are linked to the induction of cell death through different mechanisms.

Uzarigenin has been shown to induce apoptosis in cancer cells. researchgate.net One proposed mechanism involves the activation of the ROS-ER stress pathway. Endoplasmic Reticulum (ER) stress, if severe or prolonged, can lead to apoptosis through several pathways, including those involving CHOP and IRE1α. frontiersin.orgmdpi.comxiahepublishing.com Uzarigenin activates the ROS-ER stress pathway to trigger apoptosis via specific signaling routes, including BIP-eIF2α-CHOP and IRE1α-ASK1-JNK.

BIP-eIF2α-CHOP Pathway: ER stress leads to the phosphorylation of eIF2α, which reduces global protein synthesis but selectively increases the translation of ATF4, a transcription factor that upregulates CHOP expression. frontiersin.orgmdpi.comxiahepublishing.commdpi.com CHOP is a key mediator of ER stress-induced apoptosis, promoting the expression of pro-apoptotic proteins and inhibiting anti-apoptotic ones. frontiersin.orgmdpi.com Uzarigenin has been shown to strongly up-regulate the protein levels of BIP, p-eIF2α, and CHOP.

IRE1α-ASK1-JNK Signaling Route: The IRE1α pathway is another branch of the unfolded protein response (UPR) that can lead to apoptosis under prolonged ER stress. frontiersin.orgmdpi.commdpi.com Activated IRE1α can recruit TRAF2 and ASK1, leading to the phosphorylation and activation of JNK, a kinase involved in pro-apoptotic signaling. frontiersin.orgmdpi.comxiahepublishing.commdpi.comnih.gov Uzarigenin has been observed to up-regulate the protein levels of IRE1α and p-JNK, while down-regulating p-ASK1 in some tests. The interplay between these pathways contributes to uzarigenin-induced apoptosis. frontiersin.orgmdpi.comnih.gov

Uzarigenin's ability to cause the production of reactive oxygen species (ROS) is also noted as a factor in inhibiting cancer cell growth and inducing apoptosis. ROS can contribute to ER stress and activate downstream apoptotic pathways. researchgate.netfrontiersin.orgmdpi.commdpi.com

Inhibition of Mitochondrial Membrane Potential

Research indicates that Uzarigenin is capable of inhibiting mitochondrial membrane potential. researchgate.netnih.gov The mitochondrial membrane potential is crucial for ATP production and cell division. researchgate.netnih.gov Interference with mitochondrial function, including the inhibition of mitochondrial membrane potential, can lead to apoptosis (cell death) in cancer cells, potentially by increasing the generation of reactive oxygen species. nih.gov

Inhibition of Angiogenesis

Uzarigenin has been demonstrated to prevent angiogenesis. researchgate.netnih.gov Angiogenesis, the formation of new blood vessels, is a critical process for the growth, invasion, and metastasis of solid tumors. frontiersin.org Inhibiting angiogenesis can therefore curb tumor development. frontiersin.org

Inhibition of Cancer Cell Invasion

Studies have shown that Uzarigenin can inhibit the invasion of cancer cells into surrounding tissue. researchgate.netnih.gov Cancer cell invasion is a key step in metastasis, the spread of cancer to other parts of the body. frontiersin.orgnih.gov

Antiproliferative Effects on Various Cancer Cell Lines (e.g., PC3, HeLa, Calu-1, MCF-7, U251MG)

Uzarigenin exhibits antiproliferative activity against a range of cancer cell lines. medchemexpress.commedchemexpress.eumedchemexpress.euchem-space.comchemsrc.com Studies have reported the half-maximal inhibitory concentration (IC50) values for Uzarigenin against several cell lines, including PC3 (prostate cancer), HeLa (cervical cancer), Calu-1 (lung cancer), MCF-7 (breast cancer), and U251MG (glioma). medchemexpress.commedchemexpress.eumedchemexpress.eu

Antiproliferative Activity of Uzarigenin on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Source |

| PC3 | Prostate Cancer | 0.3 | medchemexpress.commedchemexpress.eumedchemexpress.eu |

| HeLa | Cervical Cancer | 3.0 | medchemexpress.commedchemexpress.eumedchemexpress.eu |

| Calu-1 | Lung Cancer | 8.0 | medchemexpress.commedchemexpress.eumedchemexpress.eu |

| MCF-7 | Breast Cancer | 6.0 | medchemexpress.commedchemexpress.eumedchemexpress.eu |

| U251MG | Glioma | 6.0 | medchemexpress.commedchemexpress.eumedchemexpress.eu |

These findings suggest that Uzarigenin possesses broad-spectrum antiproliferative effects against different types of cancer cells in vitro.

Effects on Cardiac Glycoside Activity

Uzarigenin is classified as a member of the cardiac glycosides and derivatives family of compounds. researchgate.netnih.gov Cardiac glycosides are known for their ability to inhibit the Na+/K+-ATPase enzyme, which is the basis of their cardiotonic activity and also a potential target in cancer therapy. researchgate.netnih.govchula.ac.thgoogle.comscholarsresearchlibrary.commdpi.com While Uzarigenin itself is a cardenolide, a type of cardiac glycoside, its effects on the activity of other cardiac glycosides or its own specific cardiotonic effects are a subject of research. Studies investigating the structure-activity relationships of cardiac glycosides have included Uzarigenin and its glycosides to understand how structural variations influence activity. chula.ac.thnih.govcore.ac.uk For instance, glucosidation has been reported to decrease uzarigenin activity, while conjugation with rhamnose enhances the activities of both uzarigenin and digitoxigenin. chula.ac.th

Potential Antiseptic Activity

Research has explored the potential antiseptic activity of Uzarigenin, particularly against Staphylococcus aureus. cymitquimica.comumw.edu One study using the agar (B569324) disk diffusion method reported an average zone of inhibition of 8.5 mm for uzarigenin against S. aureus, compared to 26.4 mm for tetracycline (B611298). umw.edu The study noted that S. aureus might be resistant to uzarigenin, potentially due to different diffusion rates. umw.edu Further investigation using a TCID50 assay indicated that certain dilutions of uzarigenin were effective in combating S. aureus infection in human epithelial fibroblasts, leaving minimal traces of cytopathic effect. umw.edu These preliminary findings suggest that Uzarigenin may possess antiseptic properties, although further research is needed to confirm and fully characterize this activity. umw.edu

In Vitro Studies against Bacterial Strains (e.g., Staphylococcus aureus)

In vitro studies have explored the activity of uzarigenin against bacterial strains, including Staphylococcus aureus (S. aureus). One study utilizing the agar disk diffusion method to assess the effectiveness of uzarigenin on S. aureus found an average zone of inhibition of 8.5 mm. This was compared to a standard tetracycline control, which showed a 26.4 mm zone of inhibition umw.edu. The smaller zone of inhibition for uzarigenin suggests a lower level of direct antibacterial activity compared to tetracycline, and the possibility of resistance in S. aureus was noted umw.edu. Another study mentioned uzarigenin showing marginal antibacterial activity against Staphylococcus aureus (MTTC 96) with an inhibition zone of 8.0 mm zenodo.org.

Investigation of Cytotoxicity on Host Cells in Antiseptic Context (e.g., human epithelial fibroblasts)

The cytotoxicity of uzarigenin on human epithelial fibroblasts has been investigated, particularly in the context of its potential use as an antiseptic. A cytotoxicity assay was conducted to evaluate the effect of uzarigenin directly on human epithelial fibroblasts umw.edu. The results indicated that uzarigenin caused cytopathic effects (CPE), which are changes in host cell morphology due to infection, on human epithelial fibroblasts at dilutions up to 10-6. Interestingly, at dilutions of 10-6 and 10-9, uzarigenin was found to be effective in combating S. aureus infection, resulting in little to no traces of cytopathic effect umw.edu. However, dilutions greater than 10-9 appeared too dilute to effectively combat the infection, leading to CPE in most or all wells umw.edu. This suggests a complex relationship between uzarigenin concentration, antibacterial effect, and host cell cytotoxicity.

Diuretic Potential as a Carbonic Anhydrase Inhibitor

Research indicates that uzarigenin may possess diuretic potential linked to the inhibition of carbonic anhydrase umw.edu. Carbonic anhydrase inhibitors are a class of pharmaceuticals that suppress the activity of carbonic anhydrase, an enzyme crucial for catalyzing the reaction between carbon dioxide and water to form carbonic acid, which then dissociates into H+ and bicarbonate wikipedia.orgdrugs.com. In the kidneys, the inhibition of carbonic anhydrase by inhibitors leads to reduced reabsorption of bicarbonate in the proximal tubule, resulting in increased bicarbonate excretion and a mild increase in sodium and potassium excretion drugs.com. This process contributes to the alkalization of urine and can lead to a diuretic effect drugs.comnih.gov. While some clinically used diuretics, such as benzothiadiazines, are known to weakly inhibit certain carbonic anhydrase isoforms, their diuretic action is linked to this inhibitory property nih.gov. The potential for uzarigenin to act as a carbonic anhydrase inhibitor suggests a possible mechanism for a diuretic effect.

Pharmacological Effects on Specific Systems (e.g., Digestive, Immunological, Central Nervous System)

Uzarigenin, as a component of plants like Calotropis procera, has been associated with pharmacological effects on various physiological systems, including the digestive, immunological, and central nervous systems researchgate.netnih.gov. Calotropis procera, from which uzarigenin can be isolated, has been traditionally used for various ailments, and its biological activities are linked to its chemical constituents, including cardiac glycosides like uzarigenin researchgate.netnih.gov.

Regarding the digestive system, uzarigenin is a component of Uzara, which has a history of use in traditional medicine for treating diarrheal illnesses nih.gov. The digestive system involves the breakdown and absorption of food, regulated by a complex interplay of nerves and hormones iffgd.org. While the specific mechanisms of uzarigenin's effects on the digestive system are not detailed in the provided snippets, its historical use for diarrheal conditions suggests an influence on gastrointestinal function nih.gov.

In terms of the immunological system, the immune system is a complex network of cells, tissues, and organs that defends the body against infection healthdirect.gov.au. While the provided information broadly mentions uzarigenin having effects on the immunological system researchgate.netnih.gov, specific details on these effects or the underlying mechanisms are not available in the search results.

Structure Activity Relationship Sar Studies of Uzarigenin

Effects of Specific Functional Groups and Structural Modifications

Specific functional groups and their positions and orientations on the uzarigenin structure are crucial for its biological activity.

Role of the β-Hydroxy Group at C-14

The presence of a β-hydroxy group at C-14 is a characteristic feature of uzarigenin and other cardiac glycosides. researchgate.netiosrjournals.orgescholarship.org This hydroxyl group contributes to the cis fusion of the C/D rings. researchgate.net The C-14 β-hydroxyl group is considered essential for the activity of many cardiac glycosides, playing a role in the interaction with the Na+/K+-ATPase enzyme. nih.goviosrjournals.org Modifications or absence of this group can significantly alter or abolish activity. For instance, the 14β-H analogue of digitoxigenin (B1670572) was found to be significantly less potent than the parent molecule. core.ac.uk

Significance of the β-Orientated Unsaturated Lactone Ring at C-17

The β-orientated unsaturated five-membered lactone ring (butenolide) at C-17 is a defining structural element of cardenolides like uzarigenin. researchgate.netiosrjournals.orgmdpi.comescholarship.org This lactone ring is crucial for the cardiotonic activity and is involved in the binding to the Na+/K+-ATPase. iosrjournals.orgiisc.ac.inumanitoba.ca It was historically believed to be the primary point of attachment to the receptor. umanitoba.ca While some studies suggest that the α,β-unsaturated γ-lactone is not strictly required for strong receptor binding in all cases, its presence and β-orientation are generally considered vital for characteristic cardenolide activity. iisc.ac.inumanitoba.ca

Effects of Hydroxylation Patterns

Beyond the essential hydroxyl group at C-14 and the typical one at C-3 (often involved in glycosylation), additional hydroxyl groups at other positions on the steroid nucleus can influence the activity of cardiac glycosides. iosrjournals.org While some early studies suggested that additional hydroxyl groups are only of minimal importance for cardiotonic properties, further hydroxylation of the steroid generally tends to decrease activity in many cardenolides. core.ac.ukscribd.com However, the specific position and orientation of these additional hydroxyl groups are critical. For example, hydroxylation patterns are known to significantly affect the bioactivities of other compound classes like flavonoids, highlighting the general importance of hydroxylation in SAR. nih.gov In the context of uzarigenin, hydroxylation at positions such as C-7 has been explored through biotransformation studies, leading to metabolites like 7β-OH-uzarigenin, which may have altered biological activities. researchgate.net The presence and position of hydroxyl groups influence the molecule's polarity and its ability to form hydrogen bonds, impacting its binding to the target enzyme and its pharmacokinetic properties.

Comparative SAR with Other Cardenolide Steroids

Uzarigenin is a cardenolide, a class of steroids characterized by a five-membered unsaturated butenolide ring at the C-17 position of the steroid nucleus. Cardenolides are known for their ability to inhibit the Na+/K+-ATPase enzyme, which is crucial for maintaining electrochemical gradients across cell membranes. This inhibition is the basis for their traditional use as cardiotonic agents. The structure-activity relationship (SAR) of cardenolides is complex, with various structural features influencing their binding affinity to Na+/K+-ATPase and their biological effects.

Comparing the SAR of Uzarigenin with other cardenolides highlights the importance of specific structural elements, particularly the stereochemistry of the steroid rings and the nature and position of hydroxyl groups. Uzarigenin possesses a 5α- (A/B trans) ring junction and hydroxyl groups at the C-3β and C-14β positions nih.govfrontiersin.org. This contrasts with many commonly studied cardenolides, such as digitoxigenin and digoxin (B3395198), which typically have a 5β- (A/B cis) ring junction frontiersin.orgbiorxiv.org. The A/B cis junction is generally considered more effective for enhancing the activity of the aglycone (the steroid core without attached sugars) frontiersin.org. The presence and orientation of hydroxyl groups at positions like C-12 (as in digoxin) also significantly impact activity and pharmacokinetic properties. For instance, digoxin has an additional hydroxyl group at C-12β compared to digitoxigenin wikipedia.orgwikipedia.orgguidetopharmacology.org, and this difference influences its elimination from the body wikipedia.orgwikipedia.org.

Data on the binding affinities of cardenolides are often expressed as IC50 values (the concentration required to inhibit 50% of enzyme activity) for Na+/K+-ATPase. While a comprehensive table comparing Uzarigenin directly with numerous cardenolides was not found, studies on related compounds provide context. For example, some synthesized steroidal derivatives with ring conformations comparable to Uzarigenin showed lower binding affinities to the Na+/K+-ATPase receptor compared to standards like ouabain (B1677812) acs.org.

Computational and In Silico Approaches to SAR

Computational and in silico methods have become valuable tools in studying the SAR of chemical compounds, including cardenolides like Uzarigenin. These approaches allow for the prediction of molecular properties, simulation of ligand-protein interactions, and identification of potential biological targets without the need for extensive experimental work.

Molecular docking studies are a common in silico technique used to predict the binding mode and affinity of a ligand (like Uzarigenin) to a target protein (such as Na+/K+-ATPase or other relevant enzymes and receptors). These studies can help elucidate the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding process and contribute to the observed biological activity.